molecular formula C21H15BrFN5OS B12028441 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 726158-09-4

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12028441
CAS No.: 726158-09-4
M. Wt: 484.3 g/mol
InChI Key: QQDNNGWLUYKPBI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0) is a triazole-based derivative with a molecular formula of C₂₁H₁₅BrFN₅OS and a molecular weight of 484.3 g/mol . Its structure features a central 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 4, a pyridinyl group at position 5, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-fluorophenyl group.

Properties

CAS No.

726158-09-4

Molecular Formula

C21H15BrFN5OS

Molecular Weight

484.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H15BrFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29)

InChI Key

QQDNNGWLUYKPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the attachment of the fluorophenylacetamide moiety. Common reagents used in these reactions include bromine, pyridine, and fluorobenzene derivatives, under conditions such as reflux and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the bromophenyl or pyridinyl positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and downstream signaling events.

Comparison with Similar Compounds

Key Compounds

Compound Name Substituents (R) on Acetamide Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Fluorophenyl 484.3 Antimicrobial (hypothesized), structural rigidity due to ortho-fluorine substitution
2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide 3-Trifluoromethylphenyl ~511.3 Enhanced lipophilicity due to CF₃ group; potential for improved membrane permeability
2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide 4-Sulfamoylphenyl ~534.4 Polar sulfamoyl group may enhance solubility; possible antibacterial targeting
N-(3,4-Difluorophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 3,4-Difluorophenyl ~499.9 Increased fluorination may improve metabolic stability

Analysis

  • This may influence binding affinity in biological targets .
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.2 estimated), favoring membrane penetration, whereas the sulfamoyl group in enhances hydrophilicity, likely improving aqueous solubility .
  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., CF₃, Br) show improved antimicrobial activity. For example, compounds with para-substituted halogens on the phenyl ring exhibit MIC values of 8–16 µg/mL against S. aureus .

Variations in the Triazole Core

Key Compounds

Compound Name Triazole Substituents (R₁, R₂) Key Differences Reference
Target Compound R₁=4-Bromophenyl, R₂=4-Pyridinyl Balanced aromatic interactions due to bromine and pyridine
2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Isopropylphenyl)Acetamide (OLC-12) R₁=Ethyl, R₂=3-Pyridinyl Bulkier alkyl groups reduce planarity; used as an insect olfactory channel agonist
4-Amino-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol Derivatives (KA1-KA15) R₁=Variable aryl, R₂=4-Pyridinyl Amino group at position 4 enhances hydrogen bonding; MICs as low as 4 µg/mL

Analysis

  • Aromatic vs. Alkyl Substituents : The target’s 4-bromophenyl and 4-pyridinyl groups enable π-π stacking and dipole interactions in protein binding, whereas ethyl/isopropyl substituents in OLC-12 prioritize steric effects for channel modulation.
  • Amino Substitution: The amino group in KA-series derivatives facilitates hydrogen bonding, critical for antimicrobial activity. The target lacks this group, suggesting divergent mechanisms.

Structure-Activity Relationships (SAR)

  • Ortho-Substitution : The 2-fluorophenyl group in the target may reduce binding pocket compatibility compared to para-substituted derivatives but could enhance selectivity.
  • Pyridine Position : 4-Pyridinyl (target) vs. 3-pyridinyl (OLC-12) alters electronic distribution, affecting interactions with charged residues in biological targets .

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